![molecular formula C16H15N3O3 B2552735 5-cyclopropyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-3-carboxamide CAS No. 1396844-68-0](/img/structure/B2552735.png)
5-cyclopropyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-3-carboxamide
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Overview
Description
The compound “5-cyclopropyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-3-carboxamide” is a complex organic molecule that contains several functional groups including a cyclopropyl group, an isoxazole ring, a tetrahydroquinoline ring, and a carboxamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the cyclopropyl group could be introduced via a Simmons-Smith reaction or a cyclopropanation reaction . The isoxazole ring could be formed via a 1,3-dipolar cycloaddition or a nitrile oxide cycloaddition . The tetrahydroquinoline ring could be synthesized via a Povarov reaction or a Friedländer synthesis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The cyclopropyl group is a three-membered carbon ring, which introduces strain into the molecule. The isoxazole ring is a five-membered ring containing an oxygen and a nitrogen atom . The tetrahydroquinoline is a fused six-membered and five-membered ring system containing a nitrogen atom .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present. The isoxazole ring is known to participate in various reactions such as ring-opening reactions, substitutions, and additions . The cyclopropyl group can undergo ring-opening reactions under certain conditions . The tetrahydroquinoline ring can participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar functional groups (like the carboxamide) would likely make it more soluble in polar solvents .Scientific Research Applications
Synthesis and Structural Activity Relationships
Research into compounds structurally related to "5-cyclopropyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-3-carboxamide" has predominantly focused on their synthesis and potential as antibacterial and antifungal agents. For instance, a study on the synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, explored a series of 5,7-disubstituted 1-cyclopropyl-6,8-difluoro-4(1H)-oxoquinoline-3-carboxylic acids. This research demonstrated the significance of the amino group at the C-5 position for optimal antibacterial properties, leading to the development of sparfloxacin as a promising therapeutic agent due to its superior in vitro and in vivo potency compared to ciprofloxacin (Miyamoto et al., 1990).
Another study on the synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones highlighted the creation of compounds from the lead molecule 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. This research emphasized the potential of these compounds for antibacterial and antifungal applications, showcasing the diversity of chemical modifications possible to enhance antimicrobial activity (Patel & Patel, 2010).
Antimicrobial Applications
Further research into similar compounds has demonstrated a range of antimicrobial applications. For example, studies have synthesized and evaluated the antimicrobial activity of novel 6-oxopyrimidin-1(6H)-yl benzamide derivatives. These compounds were found to exhibit good to excellent antimicrobial activity against various bacteria and pathogenic fungi, highlighting the potential of cyclopropyl and tetrahydroquinolinyl derivatives in developing new antimicrobial agents (Devarasetty et al., 2019).
Future Directions
The compound “5-cyclopropyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-3-carboxamide” could be a subject of future research, given the wide range of biological activities exhibited by compounds containing isoxazole rings . Further studies could explore its potential uses in medicine or other fields.
properties
IUPAC Name |
5-cyclopropyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c20-15-6-3-10-7-11(4-5-12(10)18-15)17-16(21)13-8-14(22-19-13)9-1-2-9/h4-5,7-9H,1-3,6H2,(H,17,21)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDSQBBKWXGVKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NC3=CC4=C(C=C3)NC(=O)CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-3-carboxamide |
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